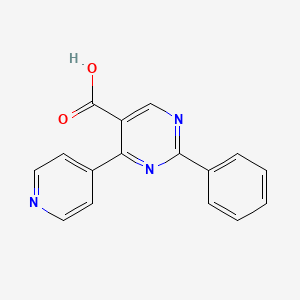
2-Phenyl-4-(4-pyridyl)-5-pyrimidinecarboxylic acid
Vue d'ensemble
Description
2-Phenyl-4-(4-pyridyl)-5-pyrimidinecarboxylic acid is a useful research compound. Its molecular formula is C16H11N3O2 and its molecular weight is 277.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Liquid Crystal Properties
2-Phenyl-4-(4-pyridyl)-5-pyrimidinecarboxylic acid derivatives have been studied for their liquid crystal properties. Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including those with phenyl and pyridyl groups, exhibit unique liquid crystal behaviors. Compounds with methyl and methoxy groups in the lateral position of the molecule show nematic liquid crystal properties, while hydroxy derivatives display smectic liquid crystal characteristics. These properties are significant in the development of new liquid crystal materials with extended mesomorphic state ranges and reduced melting points (Mikhaleva, 2003).
Pharmaceutical and Optoelectronic Applications
Pyrimidine derivatives, including those related to this compound, have potential applications in medicine and nonlinear optics (NLO). The structural and electronic properties of these derivatives are important for their pharmacophore qualities, making them promising candidates in drug discovery and NLO fields. Studies have focused on exploring their electronic, linear, and nonlinear optical properties, indicating their suitability for optoelectronic high-tech applications (Hussain et al., 2020).
Antibacterial and Antiprotozoal Uses
Certain benzylpyrimidine derivatives, including those structurally related to this compound, have been synthesized for antibacterial and antiprotozoal applications. These compounds are being investigated for their efficacy in treating infectious diseases, indicating the potential for therapeutic uses in various medical fields (Scharwaechter et al., 1982).
Propriétés
IUPAC Name |
2-phenyl-4-pyridin-4-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-16(21)13-10-18-15(12-4-2-1-3-5-12)19-14(13)11-6-8-17-9-7-11/h1-10H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVCPPCNULRBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



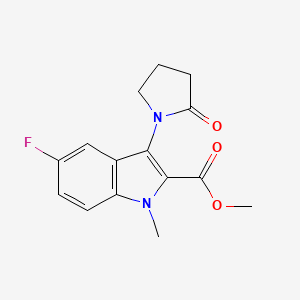

![3-[(2,4-Dimethoxyphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7857508.png)
![3-[(4-Chloro-2-methylphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7857512.png)

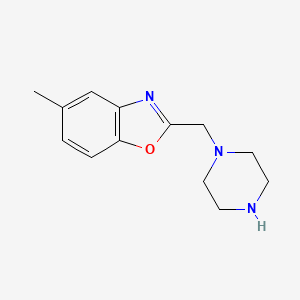
![methyl {[2-(2,4-dimethylphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]thio}acetate](/img/structure/B7857545.png)


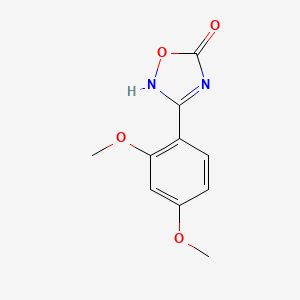

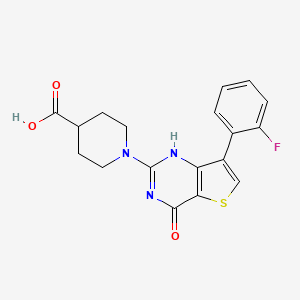
![ethyl 3-[2-(4-chlorophenyl)-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]propanoate](/img/structure/B7857594.png)
![(2S)-2-[(5,6,7-trimethoxy-1H-indole-2-carbonyl)amino]propanoic acid](/img/structure/B7857597.png)